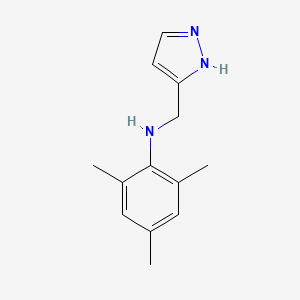
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine, also known as SMT 19969, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to inhibit the growth and proliferation of cancer cells by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In inflammation research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of the transcription factor NF-κB. In neurodegenerative disorder research, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
作用機序
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 inhibits the activity of NAMPT, which is involved in the production of NAD+. NAD+ is an essential cofactor for various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and proliferation. 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the production of pro-inflammatory cytokines and the associated inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the levels of NAD+ and ATP, leading to a decrease in cellular metabolism and proliferation. In immune cells, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurons, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 protects against oxidative stress and neuroinflammation, which are associated with neurodegenerative disorders.
実験室実験の利点と制限
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 has several advantages for lab experiments, including its small size, high potency, and specificity for NAMPT inhibition. However, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 also has some limitations, including its low solubility in water and potential off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969. One direction is to investigate the potential therapeutic applications of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective NAMPT inhibitors based on the structure of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969. Additionally, the effects of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 on the gut microbiome and the immune system need to be further studied to assess its potential side effects and interactions with other drugs.
合成法
The synthesis of 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine 19969 involves the reaction of 2-chloronicotinic acid with 2-aminoethanesulfonic acid to form the intermediate, 2-(2-methylsulfonylethyl)pyridine-5-carboxylic acid. This intermediate is then reacted with thionyl chloride and two equivalents of hydrogen chloride to form the final product, 3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine.
特性
IUPAC Name |
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-15(13,14)3-2-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUIRCXDGARFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-methylsulfonylethyl)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7575505.png)



![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)
![N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline](/img/structure/B7575537.png)
![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)